molecular formula C19H18N2O4 B12546752 4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol CAS No. 171009-01-1

4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol

Cat. No.: B12546752
CAS No.: 171009-01-1
M. Wt: 338.4 g/mol
InChI Key: RPXJSZKQTKJXBU-UHFFFAOYSA-N
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Description

4-[4-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are known for their diverse biological activities and are often found in various natural and synthetic compounds

Preparation Methods

The synthesis of 4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol involves several steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole moiety.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide, lithium tetrahydroaluminate, and bis(2-chloroethyl) ether. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the specific reaction conditions but often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and pyrazole-containing molecules. These compounds often share similar biological activities but can differ in their potency and specificity. For example:

The uniqueness of 4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

171009-01-1

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol

InChI

InChI=1S/C19H18N2O4/c1-2-3-12-6-13(16(23)8-15(12)22)19-14(9-20-21-19)11-4-5-17-18(7-11)25-10-24-17/h4-9,22-23H,2-3,10H2,1H3,(H,20,21)

InChI Key

RPXJSZKQTKJXBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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